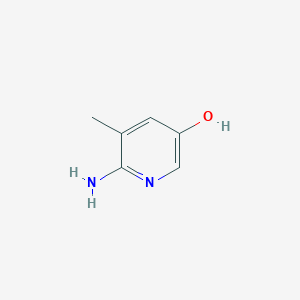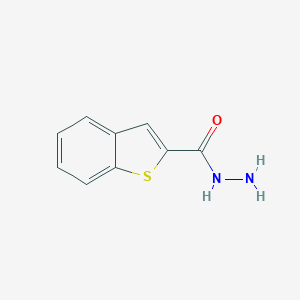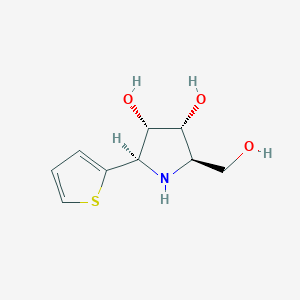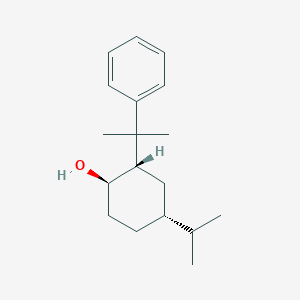
6-Amino-5-methylpyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Amino-5-methylpyridin-3-OL” is a chemical compound with the CAS Number: 193746-18-8 . It has a molecular weight of 124.14 and its IUPAC name is 6-amino-5-methyl-3-pyridinol . It is also known as 2-amino-5-hydroxy-3-methylpyridine . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .
Aplicaciones Científicas De Investigación
Fluorescent Sensing and Bacterial Imaging
One application of derivatives related to "6-Amino-5-methylpyridin-3-OL" is in the development of fluorescent sensors for metal ions. For instance, compounds designed for selective recognition of aluminum ions demonstrate "OFF-ON type" fluorescence in the presence of Al3+ ions. Such sensors show high sensitivity and good detection limits, and they have been utilized in bacterial cell imaging and logic gate applications, showcasing their potential in biochemical research and diagnostics (Yadav & Singh, 2018).
Antimicrobial Activity
Compounds with the 6-methylpyridine moiety have been explored for their antimicrobial properties. A series of derivatives synthesized from 6-methyl nicotinate exhibited significant antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking studies for enzyme inhibition, suggesting their potential as antimicrobial agents (Shyma et al., 2013).
Inhibition Studies on Carbonic Anhydrase Isoenzymes
Derivatives of "6-Amino-5-methylpyridin-3-OL" have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and edema (Yenikaya et al., 2011).
Antiangiogenic Activity
Research into the antiangiogenic activities of 6-amino and 6-amido derivatives of pyridin-3-ols has revealed their potential in treating angiogenesis-related pathologies, including cancer. Despite the poorer electron-donating effect of the C(6)-amido group compared to the C(6)-amino group, selected 6-amido compounds demonstrated higher antiangiogenic and antitumor activities, highlighting their significance as scaffolds for developing new angiogenesis inhibitors (Lee et al., 2014).
Molecular and Crystal Structure Analysis
The study of molecular and crystal structures of compounds containing the 6-methylpyridine core is vital for understanding their chemical behavior and potential applications. Such analyses include X-ray crystallography, vibrational spectroscopy, and theoretical computations, providing insights into the stability, reactivity, and interaction patterns of these compounds (Sundaraganesan et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-5-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMCPDHBXRBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-methylpyridin-3-OL | |
CAS RN |
193746-18-8 |
Source


|
| Record name | 6-Amino-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)


![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)


![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)